molecular formula C22H20ClN3O4 B10957246 4-[(2E)-2-(3-chloro-4-hydroxy-5-methoxybenzylidene)hydrazinyl]-N-(naphthalen-1-yl)-4-oxobutanamide

4-[(2E)-2-(3-chloro-4-hydroxy-5-methoxybenzylidene)hydrazinyl]-N-(naphthalen-1-yl)-4-oxobutanamide

Cat. No.: B10957246
M. Wt: 425.9 g/mol
InChI Key: KFWUQKDKLYFDHF-ZMOGYAJESA-N
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Description

4-{2-[(E)-1-(3-CHLORO-4-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]HYDRAZINO}-N-(1-NAPHTHYL)-4-OXOBUTANAMIDE is a complex organic compound characterized by its unique structure, which includes a chlorinated hydroxy methoxyphenyl group, a hydrazino linkage, and a naphthyl-substituted oxobutanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{2-[(E)-1-(3-CHLORO-4-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]HYDRAZINO}-N-(1-NAPHTHYL)-4-OXOBUTANAMIDE typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the condensation of 3-chloro-4-hydroxy-5-methoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with 1-naphthyl-4-oxobutanoyl chloride under appropriate conditions to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or ethanol, and may require the presence of catalysts or base to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable and efficient production.

Chemical Reactions Analysis

Types of Reactions

4-{2-[(E)-1-(3-CHLORO-4-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]HYDRAZINO}-N-(1-NAPHTHYL)-4-OXOBUTANAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction of the nitro group would produce an amine.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals or materials.

    Biology: The compound’s unique structure may allow it to interact with biological targets, making it a candidate for drug discovery and development.

    Medicine: Its potential therapeutic properties could be explored for the treatment of various diseases, including cancer and infectious diseases.

    Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-{2-[(E)-1-(3-CHLORO-4-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]HYDRAZINO}-N-(1-NAPHTHYL)-4-OXOBUTANAMIDE would depend on its specific interactions with molecular targets. Potential mechanisms could include:

    Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby blocking their activity.

    Receptor Binding: It could interact with cellular receptors, modulating their signaling pathways and affecting cellular functions.

    DNA Intercalation: The compound’s planar structure may allow it to intercalate into DNA, disrupting replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

    4-{2-[(E)-1-(3-CHLORO-4-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]HYDRAZINO}-N-(2-NAPHTHYL)-4-OXOBUTANAMIDE: Similar structure but with a different naphthyl substitution.

    4-{2-[(E)-1-(3-CHLORO-4-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]HYDRAZINO}-N-(1-NAPHTHYL)-4-OXOBUTANOIC ACID: Similar structure but with a carboxylic acid group instead of an amide.

Uniqueness

The uniqueness of 4-{2-[(E)-1-(3-CHLORO-4-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]HYDRAZINO}-N-(1-NAPHTHYL)-4-OXOBUTANAMIDE lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C22H20ClN3O4

Molecular Weight

425.9 g/mol

IUPAC Name

N'-[(E)-(3-chloro-4-hydroxy-5-methoxyphenyl)methylideneamino]-N-naphthalen-1-ylbutanediamide

InChI

InChI=1S/C22H20ClN3O4/c1-30-19-12-14(11-17(23)22(19)29)13-24-26-21(28)10-9-20(27)25-18-8-4-6-15-5-2-3-7-16(15)18/h2-8,11-13,29H,9-10H2,1H3,(H,25,27)(H,26,28)/b24-13+

InChI Key

KFWUQKDKLYFDHF-ZMOGYAJESA-N

Isomeric SMILES

COC1=C(C(=CC(=C1)/C=N/NC(=O)CCC(=O)NC2=CC=CC3=CC=CC=C32)Cl)O

Canonical SMILES

COC1=C(C(=CC(=C1)C=NNC(=O)CCC(=O)NC2=CC=CC3=CC=CC=C32)Cl)O

Origin of Product

United States

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